molecular formula C24H21N B14259315 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile CAS No. 267428-38-6

4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile

Cat. No.: B14259315
CAS No.: 267428-38-6
M. Wt: 323.4 g/mol
InChI Key: NLNLLUXSBASAHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the phenylcyclohexylidene intermediate. This intermediate is then reacted with naphthalene-1-carbonitrile under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking can provide insights into its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and phenylcyclohexylidene-containing molecules. Examples are:

Uniqueness

What sets 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

267428-38-6

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(4-phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile

InChI

InChI=1S/C24H21N/c25-17-22-15-14-21(23-8-4-5-9-24(22)23)16-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-9,14-16,20H,10-13H2

InChI Key

NLNLLUXSBASAHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C3=CC=CC=C23)C#N)CCC1C4=CC=CC=C4

Origin of Product

United States

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